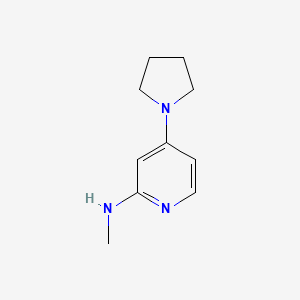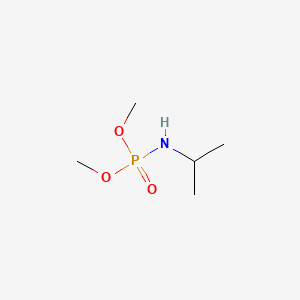
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester is a chemical compound with the molecular formula C5H14NO3P It is an ester derivative of phosphoramidic acid, where the hydrogen atoms are replaced by a 1-methylethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (1-methylethyl)-, dimethyl ester typically involves the reaction of phosphoramidic acid with isopropyl alcohol and methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the alcohols react with the phosphoramidic acid to form the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or hydrochloric acid, can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phosphoramidic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoramidic acid, isopropyl alcohol, and methanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoramidic acid esters.
Scientific Research Applications
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and flame retardants.
Mechanism of Action
The mechanism by which phosphoramidic acid, (1-methylethyl)-, dimethyl ester exerts its effects involves the interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active phosphoramidic acid, which can then participate in various biochemical reactions. The compound may also act as a ligand, binding to metal ions or enzymes and modulating their activity.
Comparison with Similar Compounds
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester can be compared with other similar compounds, such as:
Phosphoric acid esters: These compounds have similar ester bonds but differ in the substituents attached to the phosphorus atom.
Phosphoramidates: These compounds contain an amide group instead of ester groups and have different reactivity and applications.
Phosphonates: These compounds have a direct carbon-phosphorus bond, which gives them unique chemical properties compared to esters.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
74124-43-9 |
|---|---|
Molecular Formula |
C5H14NO3P |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
N-dimethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C5H14NO3P/c1-5(2)6-10(7,8-3)9-4/h5H,1-4H3,(H,6,7) |
InChI Key |
GVUUSKMMJGVWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




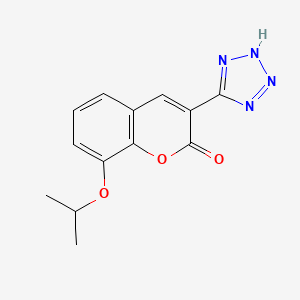
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
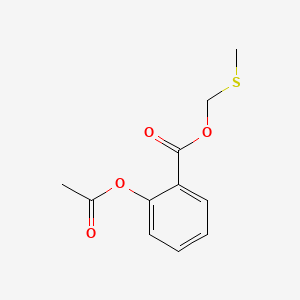
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
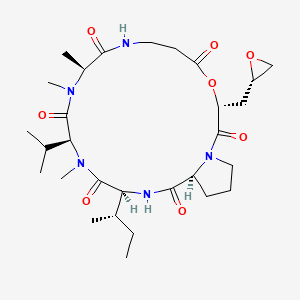
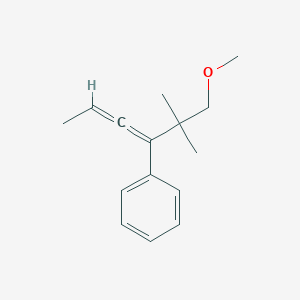
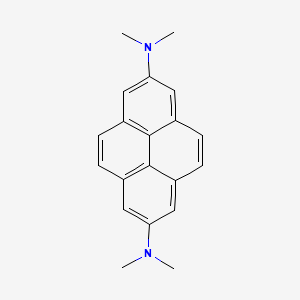
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)


![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
